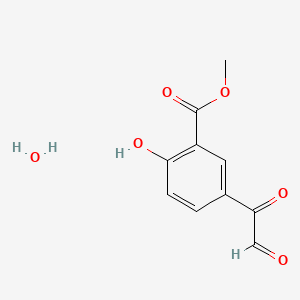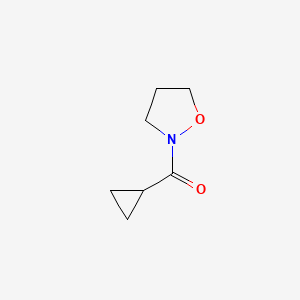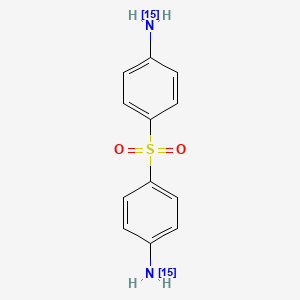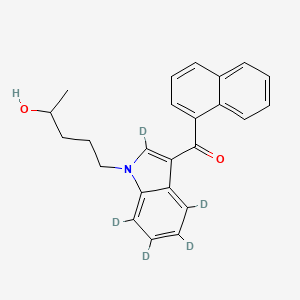![molecular formula C32H24O10 B584326 6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one CAS No. 509077-91-2](/img/structure/B584326.png)
6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one” is a complex organic molecule. It is a derivative of coumarin , a class of organic compounds known as benzopyran-2-ones . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Scientific Research Applications
Fluorescent Chemosensors
Compounds based on the 4-methyl-2,6-diformylphenol (DFP) framework have been developed as chemosensors for detecting metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, demonstrating the potential of DFP derivatives for environmental monitoring and analytical chemistry applications (Roy, 2021).
Therapeutic Potential of Naringenin
Naringenin, a common dietary flavonoid, shows potent pharmacological activities and therapeutic potential in various disorders. Its effects are attributed to anti-inflammatory and antioxidant mechanisms. This indicates the broader therapeutic applications of structurally complex flavonoids in neurological, cardiovascular, and metabolic disorders (Rani et al., 2016).
Environmental Impact and Sorption of Phenoxy Herbicides
Studies on the sorption of phenoxy herbicides to soil and minerals highlight the environmental mobility and persistence of such compounds. Understanding their behavior is crucial for assessing environmental risk and developing mitigation strategies (Werner et al., 2012).
Advanced Oxidation Processes for Drug Degradation
Research on the degradation of acetaminophen through advanced oxidation processes (AOPs) reveals the potential for AOPs in removing pharmaceuticals and other recalcitrant compounds from water. This is relevant for environmental protection and public health (Qutob et al., 2022).
Synthetic Phenolic Antioxidants in the Environment
The occurrence and impact of synthetic phenolic antioxidants, such as BHT and DBP, in the environment and on human health have been reviewed. This highlights the need for understanding the environmental behavior and toxicology of synthetic compounds (Liu & Mabury, 2020).
Mechanism of Action
Taiwanhomoflavone B, also known as 6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one, is a biflavonoid isolated from Cephalotaxus wilsoniana . It has been shown to exhibit antineoplastic activity .
Target of Action
The primary target of Taiwanhomoflavone B is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulation of inflammation.
Mode of Action
Taiwanhomoflavone B interacts with its target, COX-1, by binding near the gate of the active site of the enzyme . This interaction inhibits the activity of COX-1, thereby suppressing the conversion of arachidonic acid to prostaglandin H2 in the COX-1 active site .
Biochemical Pathways
The inhibition of COX-1 by Taiwanhomoflavone B affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-1, Taiwanhomoflavone B reduces the formation of these prostaglandins, thereby potentially reducing inflammation and pain.
Pharmacokinetics
Its cytotoxicity against certain cancer cells has been reported, with ed50 values of 38 and 35 microg/ml against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, respectively .
Result of Action
The molecular and cellular effects of Taiwanhomoflavone B’s action include the inhibition of secondary aggregation induced by adrenaline . This suggests that Taiwanhomoflavone B may have antiplatelet effects. Additionally, its cytotoxicity against certain cancer cells suggests potential anticancer effects .
Biochemical Analysis
Cellular Effects
Taiwanhomoflavone B has been found to exhibit cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Taiwanhomoflavone B is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Taiwanhomoflavone B is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Properties
IUPAC Name |
6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJPGGGJZYXVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)



